4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride
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Overview
Description
4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is an organofluorine compound characterized by the presence of both difluoromethoxy and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes a series of reactions including O-alkylation, oxidation, and chlorination to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. For example, using sodium hydroxide as an alkali in the final step of the synthesis can be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and reduction: The difluoromethoxy group can participate in oxidation-reduction reactions under specific conditions.
Defluorination: Microbial or enzymatic defluorination can occur, especially in environmental contexts.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Sulfonamides and sulfonates: Formed from nucleophilic substitution reactions.
Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with fluorinated motifs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
4-(Difluoromethoxy)benzenesulfonyl chloride: Shares the difluoromethoxy and sulfonyl chloride groups but lacks the additional fluorine atom.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another fluorinated compound used in pharmaceutical synthesis.
Uniqueness: 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is unique due to the combination of its difluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C7H4ClF3O3S |
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Molecular Weight |
260.62 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-1-4(3-5(6)9)14-7(10)11/h1-3,7H |
InChI Key |
DUTOWVHDIIXNHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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